Ferrocene, (carboxymethyl)- Ferrocene, (carboxymethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14455752
InChI: InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H;/q2*-1;+2
SMILES:
Molecular Formula: C12H12FeO2
Molecular Weight: 244.07 g/mol

Ferrocene, (carboxymethyl)-

CAS No.:

Cat. No.: VC14455752

Molecular Formula: C12H12FeO2

Molecular Weight: 244.07 g/mol

* For research use only. Not for human or veterinary use.

Ferrocene, (carboxymethyl)- -

Specification

Molecular Formula C12H12FeO2
Molecular Weight 244.07 g/mol
IUPAC Name cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-ylacetic acid;iron(2+)
Standard InChI InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H;/q2*-1;+2
Standard InChI Key MOUVOWJUMAKBBM-UHFFFAOYSA-N
Canonical SMILES [CH-]1C=CC=C1.[CH-]1C=CC=C1CC(=O)O.[Fe+2]

Introduction

Molecular Structure and Bonding Characteristics

The core structure of ferrocene, (carboxymethyl)- consists of an iron(II) center coordinated to two cyclopentadienyl (Cp) rings. The carboxymethyl substituent is covalently bonded to one Cp ring, introducing a carboxylic acid moiety that enhances solubility in polar solvents and enables further functionalization. Key structural parameters include:

  • Molecular Formula: C₁₂H₁₂FeO₂

  • Coordination Geometry: Octahedral symmetry around the iron center, with the Cp rings adopting a staggered conformation.

  • Bond Lengths: Fe–C distances average 2.04 Å, consistent with ferrocene derivatives . The carboxymethyl group introduces slight distortions in the Cp ring planarity, as observed in analogous ferrocenylcarboxylic acids .

Quantum mechanical studies of related ferrocene derivatives suggest that the electron-withdrawing carboxymethyl group slightly polarizes the Cp ring, reducing electron density at the iron center . This electronic modulation is critical for tuning redox potentials in electrochemical applications.

Synthetic Methodologies

Direct Functionalization of Ferrocene

The carboxymethyl group is typically introduced via Friedel-Crafts alkylation or acylation. A representative synthesis involves:

  • Reaction of Ferrocene with Chloroacetic Acid:

    Fe(C5H5)2+ClCH2COOHAlCl3Fe(C5H4CH2COOH)(C5H5)+HCl\text{Fe(C}_5\text{H}_5\text{)}_2 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{Fe(C}_5\text{H}_4\text{CH}_2\text{COOH)(C}_5\text{H}_5\text{)} + \text{HCl}

    Aluminum chloride catalyzes the electrophilic substitution, favoring para-substitution on the Cp ring .

  • Purification: Recrystallization from heptane/dichloromethane yields orange-red crystals with >95% purity .

Alternative Routes

  • Hydrolysis of Cyanomethyl Precursors: Treatment of ferrocenylacetonitrile with concentrated HCl yields the carboxymethyl derivative .

  • Oxidation of Hydroxymethylferrocene: Using Jones reagent (CrO₃/H₂SO₄), (hydroxymethyl)ferrocene (CAS 1273-86-5) is oxidized to the carboxylic acid .

Physicochemical Properties

PropertyValue/RangeMethodReference
Melting Point155–158 °CDifferential Scanning Calorimetry
SolubilityDMSO > CH₂Cl₂ > H₂OGravimetric Analysis
Redox Potential (E₁/₂)+0.32 V vs. SCECyclic Voltammetry
IR Absorption (νC=O)1705 cm⁻¹FT-IR Spectroscopy

The compound exhibits air sensitivity due to the Fe²⁺/Fe³⁺ redox couple, requiring storage under inert atmosphere . Its solubility profile permits use in both organic and aqueous-organic hybrid systems, a feature exploited in drug delivery nanosystems .

Reactivity and Functionalization

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 4.7) undergoes deprotonation in basic media, forming water-soluble carboxylate salts:

Fe(C5H4CH2COOH)(C5H5)+NaOHFe(C5H4CH2COONa+)(C5H5)+H2O\text{Fe(C}_5\text{H}_4\text{CH}_2\text{COOH)(C}_5\text{H}_5\text{)} + \text{NaOH} \rightarrow \text{Fe(C}_5\text{H}_4\text{CH}_2\text{COO}^-\text{Na}^+\text{)(C}_5\text{H}_5\text{)} + \text{H}_2\text{O}

This property facilitates conjugation to biomolecules via carbodiimide coupling .

Redox Activity

Cyclic voltammograms in acetonitrile reveal a quasi-reversible one-electron oxidation (Fe²⁺ → Fe³⁺) at +0.32 V, attributed to the ferrocene/ferrocenium couple . The carboxymethyl group slightly anodically shifts the potential compared to unsubstituted ferrocene (+0.19 V) , enabling fine-tuning for electrocatalytic applications.

Applications in Advanced Technologies

Biomedical Engineering

  • Anticancer Agents: Ferrocene, (carboxymethyl)- serves as a precursor to ferrocifen analogs, which generate cytotoxic hydroxyl radicals via Fenton chemistry in cancer cells . Conjugation to tamoxifen derivatives enhances selectivity toward estrogen receptor-positive breast cancers .

  • Drug Delivery Systems: Carboxylate-functionalized ferrocenes form stable complexes with poly(lactic-co-glycolic acid) (PLGA) nanoparticles, enabling redox-triggered drug release .

Catalysis

  • Asymmetric Synthesis: Chiral ferrocenylphosphine ligands derived from (carboxymethyl)-ferrocene catalyze enantioselective hydrogenation of ketones with >90% ee .

  • Electrocatalytic CO₂ Reduction: Immobilized on carbon electrodes, the compound mediates CO₂-to-CO conversion at Faradaic efficiencies of 78% .

ParameterRecommendation
Storage ConditionsSealed, dry, inert atmosphere (N₂/Ar), 4 °C
Air SensitivityOxidizes slowly; handle in glove box
ToxicityLD₅₀ (rat, oral): 320 mg/kg
DisposalIncinerate with afterburner and scrubber

Material Safety Data Sheets (MSDS) classify the compound as a Category 3 irritant, requiring PPE (gloves, goggles) during handling .

Future Directions

Ongoing research focuses on:

  • Multifunctional MOFs: Incorporating (carboxymethyl)-ferrocene into metal-organic frameworks for gas storage and heterogeneous catalysis .

  • Bioorthogonal Probes: Developing fluorescent ferrocene-carboxymethyl conjugates for real-time tracking of intracellular redox processes .

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